Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with an ethyl ester group at the 7-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the triazolopyrimidine core. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis is another method that has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to fit into the binding pockets of various proteins, making it a versatile inhibitor.
Comparison with Similar Compounds
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: can be compared with other triazolopyrimidine derivatives, such as:
- Ethyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- Ethyl 5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical reactivity. The presence of different groups at the 5-position can influence the compound’s ability to interact with molecular targets, making This compound unique in its specific interactions and applications.
Properties
IUPAC Name |
ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-6(2)12-9-10-5-11-13(7)9/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPJYDWMXDENQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=NC=NN12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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